Physicochemical Properties & Synthesis Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Physicochemical Properties & Synthesis Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
The following technical guide details the physicochemical profile, synthesis, and applications of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a specialized piperidine building block used in medicinal chemistry.
Executive Summary
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a bifunctional heterocyclic intermediate belonging to the 3,4-disubstituted piperidine class. Structurally, it features a piperidine core alkylated at the N1 position with a 3-ethoxypropyl ether chain, a methyl group at the C3 position, and a primary amine at the C4 position.
This molecule is a critical scaffold in drug discovery , serving as a "tunable" analog of the well-known intermediate 1-(3-methoxypropyl)piperidin-4-amine (used in the synthesis of the 5-HT4 agonist Prucalopride ). The introduction of the C3-methyl group introduces chirality and conformational constraints, which can enhance receptor selectivity (particularly for GPCRs and kinases) compared to the non-methylated parent.
Key Classification:
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Role: Advanced Building Block / Pharmacophore Scaffold.
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Primary Application: Synthesis of GPCR ligands (5-HT4, Muscarinic) and Janus Kinase (JAK) inhibitors.
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Chemical Family: Alkoxyalkyl-substituted piperidines.
Chemical Identity & Structural Analysis[1][2]
| Property | Specification |
| Systematic Name | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine |
| Molecular Formula | C₁₁H₂₄N₂O |
| Molecular Weight | 200.32 g/mol |
| SMILES | CCOCCCN1CCC(C)C(N)C1 (Generic connectivity) |
| Key Isomerism | Contains two chiral centers at C3 and C4. Exists as cis and trans diastereomers (racemic or enantiopure). |
| Related CAS (Ketone Precursor) | 1249336-33-1 (1-(3-ethoxypropyl)-3-methylpiperidin-4-one) |
| Related CAS (Des-methyl Analog) | 179474-79-4 (1-(3-methoxypropyl)piperidin-4-amine) |
Stereochemical Considerations
The presence of substituents at C3 (methyl) and C4 (amine) creates diastereomeric possibilities.
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Cis-isomer: The methyl and amine groups are on the same side of the ring plane. Often preferred in medicinal chemistry to lock conformations for receptor binding (e.g., mimicking the Tofacitinib core).
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Trans-isomer: The groups are on opposite sides. Typically the thermodynamic product.
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Note: Unless specified as "chiral," the commercial supply of this intermediate is typically a diastereomeric mixture or predominantly trans (racemate), requiring resolution.
Physicochemical Profiling
Data below represents a synthesis of calculated values (ACD/Labs, ChemAxon) and experimental extrapolations from the homologous 3-methoxy series.
Ionization & Lipophilicity
The molecule is a di-basic species. The interplay between the tertiary ring nitrogen and the primary exocyclic amine defines its behavior in physiological media.
| Parameter | Value (Approx.) | Mechanistic Insight |
| pKa₁ (Ring N) | 8.8 – 9.2 | The N1 nitrogen is tertiary and alkylated. It is protonated at physiological pH (7.4), enhancing solubility. |
| pKa₂ (Primary Amine) | 10.2 – 10.6 | The C4-NH₂ is highly basic. In blood plasma, this molecule exists predominantly as a di-cation. |
| LogP (Octanol/Water) | 1.15 ± 0.3 | Moderately Lipophilic. The ethoxy group (+0.5 LogP vs methoxy) and methyl group (+0.5 LogP) make it more lipophilic than the Prucalopride intermediate (LogP ~0.1). |
| LogD (pH 7.4) | -1.5 to -0.8 | Despite the lipophilic backbone, the double protonation at pH 7.4 drives the LogD down, ensuring high aqueous solubility. |
| Polar Surface Area (PSA) | ~38 Ų | Excellent membrane permeability potential (PSA < 90 Ų is ideal for BBB penetration). |
Solubility & Stability
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Aqueous Solubility: High (>10 mg/mL) as a hydrochloride or succinate salt. Moderate as a free base.
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Organic Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.
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Chemical Stability:
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Oxidation: The primary amine is susceptible to air oxidation over time (store under Argon).
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Hydrolysis: The ether linkage is stable under standard acidic/basic workup conditions.
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Synthetic Routes & Manufacturing
The synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine typically follows a Reductive Amination strategy starting from the corresponding piperidone.
Primary Route: Reductive Amination
This route is preferred for scale-up due to the availability of the ketone precursor (CAS 1249336-33-1).
Step 1: Ketone Formation (if not purchased) Alkylation of 3-methyl-4-piperidone with 1-bromo-3-ethoxypropane in the presence of a base (K₂CO₃) in Acetonitrile.
Step 2: Reductive Amination The ketone reacts with an ammonia source (e.g., Ammonium Acetate or Benzylamine) followed by reduction.
Protocol (Step 2 - General Procedure)
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Reagents: 1-(3-ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq), Ammonium Acetate (10.0 eq), NaCNBH₃ (1.5 eq).
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Solvent: Methanol (dry).
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Procedure:
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Dissolve ketone in Methanol. Add Ammonium Acetate and stir at RT for 1 hour to form the imine.
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Cool to 0°C. Add NaCNBH₃ portion-wise.
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Stir at RT for 12–24 hours.
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Quench: Concentrate solvent, add dilute NaOH (pH > 12), and extract with DCM.
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Purification: The product is an oil. Purify via amine-functionalized silica or distill under high vacuum if stable.
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Visualization of Synthesis Pathway
The following diagram illustrates the convergent synthesis from the piperidone scaffold.
Caption: Convergent synthesis via N-alkylation followed by reductive amination of the ketone.
Handling, Safety & Analytical Characterization
Safety Profile (GHS Classification)
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Signal Word: DANGER
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (Corrosive, typical of primary amines).
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H302: Harmful if swallowed.
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PPE Requirements: Nitrile gloves, chemical splash goggles, and face shield. Handle in a fume hood.
Analytical Signatures
To validate the identity of the synthesized compound, look for these specific signals:
| Method | Expected Signature |
| ¹H NMR (DMSO-d₆) | Ether Tail: Triplet at ~3.4 ppm (O-CH₂), Multiplet at ~1.7 ppm (C-CH₂-C), Triplet at ~1.1 ppm (CH₃ of ethoxy).Ring: Doublet at ~0.9 ppm (C3-Methyl). Multiplets at 2.0–3.0 ppm (Ring protons). |
| LC-MS (ESI+) | [M+H]⁺ = 201.2 m/z . Look for a clean single peak. |
| IR Spectroscopy | 3300–3400 cm⁻¹ : N-H stretch (primary amine).1100 cm⁻¹ : C-O-C stretch (ether). |
Applications in Drug Discovery[3]
5-HT4 Receptor Agonists (Prucalopride Analogs)
This molecule is a direct structural evolution of the side chain found in Prucalopride (Resolor).
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Mechanism: The piperidine nitrogen mimics the protonated amine of serotonin (5-HT), anchoring the molecule in the receptor's aspartate residue.
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Modification: The 3-methyl group restricts the conformational flexibility of the piperidine ring. This "conformational locking" can improve selectivity by reducing the entropy penalty upon binding, potentially increasing potency or reducing hERG channel affinity (cardiac safety).
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (200.32 Da) and specific functionality (primary amine handle), it is an ideal fragment for:
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Amide Coupling: Reacting the C4-amine with carboxylic acids to generate diverse libraries.
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Urea/Carbamate Formation: Reacting with isocyanates or chloroformates.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine (Analog Reference). Retrieved from [Link][1]
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European Medicines Agency. Assessment Report: Prucalopride (Structure-Activity Relationship Context). Retrieved from [Link]
